molecular formula C14H17N3O2 B2783062 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide CAS No. 1235345-67-1

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide

Cat. No.: B2783062
CAS No.: 1235345-67-1
M. Wt: 259.309
InChI Key: HPOUHTBDFCPIHY-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide is a synthetic organic compound characterized by a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group to a 2-phenylbutanamide chain. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and electronic properties, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-12(11-7-5-4-6-8-11)14(18)15-9-13-16-10(2)17-19-13/h4-8,12H,3,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOUHTBDFCPIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with a suitable phenylbutanamide derivative. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities which can be categorized as follows:

1. Antimicrobial Activity

  • Mechanism : The oxadiazole moiety enhances interaction with microbial enzymes and cellular structures.
  • Case Study : A study demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth.

2. Anti-inflammatory Effects

  • Mechanism : Inhibition of pro-inflammatory cytokines.
  • Case Study : In models of acute inflammation induced by lipopolysaccharides (LPS), treatment resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

3. Anticancer Properties

  • Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.
  • Case Study : In vitro assays on MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity.

Antimicrobial Efficacy

A comprehensive evaluation showed that various oxadiazole derivatives, including this compound, demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Study

In a controlled experiment involving LPS-induced inflammation in mice, administration of the compound led to a marked reduction in inflammatory cytokines compared to the control group.

Cancer Research

In vitro studies on breast cancer cell lines indicated that treatment with N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide resulted in notable apoptotic effects characterized by increased caspase activity and alterations in mitochondrial membrane potential.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide with structurally related compounds, focusing on substituents, molecular features, and applications:

Compound Name / ID Oxadiazole Substituent Attached Group Molecular Weight (g/mol) Biological Target / Application Key Findings
This compound (Target) 3-methyl 2-phenylbutanamide Not provided Unknown (structural analog suggests drug development) Lacks direct data; inferred stability from oxadiazole moiety .
Compound 17b (Cephalosporin derivative, ) 3-methyl Cephalosporin core Not provided Antibacterial (non-replicating M. tuberculosis) Low synthetic yield (2%); oxadiazole may enhance target binding .
Compound 45/50 () 3-methyl Benzamide with ethylamino-pyridine-thioether Not provided Cancer, viral infections, thrombosis Thioether linker and pyridine group may improve membrane permeability .
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide () 3-furan-2-yl 3-methylphenylbutanamide Not provided Unknown Furan substitution may alter electronic properties vs. methyl .
4-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)phenol (AL212, ) 3-o-tolyl Phenol 252.27 Unknown (potential synthetic intermediate) Phenolic group enhances solubility; synthesized via harsh conditions .
Navacaprant () 3-methyl Quinoline-piperidine-amine 453.56 CNS disorders (k-opioid receptor antagonist) Oxadiazole contributes to metabolic stability in a complex heterocycle .

Key Structural and Functional Insights:

Furan () and o-tolyl () substituents introduce π-electron systems or bulky groups, which may influence binding affinity or solubility .

Linker and Attached Groups: The methylene linker in the target compound contrasts with thioether () or phenolic () linkers, affecting flexibility and oxidation susceptibility. 2-phenylbutanamide (target) vs. benzamide-pyridine () or quinoline-piperidine () highlights divergent therapeutic targets, from antimicrobials to CNS agents.

Synthetic Challenges :

  • Low yield in cephalosporin derivative 17b (2%) suggests challenges in incorporating oxadiazole into complex cores .
  • Harsh conditions (e.g., Bortribromid in ) may limit scalability compared to milder amidation routes .

Research Implications and Gaps

  • Biological Activity : The target compound’s absence of direct activity data necessitates further studies, particularly given the efficacy of analogs against tuberculosis () and cancer ().
  • Structure-Activity Relationship (SAR) : Systematic modifications (e.g., replacing methyl with halogens or heterocycles) could optimize potency and pharmacokinetics.
  • Synthetic Optimization : Improved yields for oxadiazole-containing compounds (e.g., via microwave-assisted synthesis) should be explored .

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide, a compound featuring a 1,2,4-oxadiazole moiety, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2C_{13}H_{16}N_{4}O_{2} with a molecular weight of approximately 248.29 g/mol. The compound features an oxadiazole ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds similar to this compound have shown promising antifungal activity against various strains. A study indicated that several oxadiazole derivatives displayed higher antifungal efficacy than traditional agents like pyraclostrobin .

Anti-inflammatory Effects

Oxadiazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class have been linked to the inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Inhibition of Viral Proteins

Recent studies have highlighted the potential of oxadiazole derivatives in antiviral applications. For example, compounds structurally related to this compound were evaluated for their ability to inhibit SARS-CoV-2 main protease (Mpro), with some exhibiting IC50 values in the low micromolar range . This suggests a potential role in antiviral drug development.

Case Studies

  • Zebrafish Embryo Toxicity Study : A study investigated the toxicity of various oxadiazole derivatives on zebrafish embryos. The results indicated that certain compounds exhibited significant toxic effects at specific concentrations .
  • Structure–Activity Relationship (SAR) : A comprehensive SAR analysis has been conducted on oxadiazole derivatives to optimize their biological activity. Modifications to the phenyl group and the oxadiazole ring were found to enhance potency against target enzymes .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget/OrganismIC50/Activity Level
N-[...]AntifungalFusarium graminearum80% inhibition
N-[...]AntiviralSARS-CoV-2 Mpro5.27 μM
N-[...]Anti-inflammatoryInflammatory pathwaysSignificant inhibition

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the oxadiazole ring and phenylbutanamide chain. For example, methyl groups on oxadiazole resonate at δ 2.5–2.7 ppm .
  • IR spectroscopy : Stretching vibrations for C=N (1550–1600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity .

How can researchers design initial biological activity screenings for this compound?

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer evaluation : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or HDACs, comparing IC₅₀ values with standard inhibitors .

How can synthetic protocols be optimized to address low yields or impurities?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require strict moisture control .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate ring closure.
  • Workup optimization : Liquid-liquid extraction (e.g., dichloromethane/water) and repeated recrystallization (ethanol/water) reduce byproducts .
  • Scale-up considerations : Flow chemistry systems improve heat transfer and mixing for large batches .

What mechanistic studies are recommended to elucidate the compound’s biological targets?

Q. Advanced

  • Molecular docking : Simulate binding interactions with proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Gene expression profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways in treated cells .

How should researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Structural analogs : Compare activity trends in analogs with substitutions on the phenyl or oxadiazole moieties .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Use public databases (ChEMBL, PubChem BioAssay) to cross-validate data .

What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Substituent variation : Synthesize derivatives with halogens, methoxy, or nitro groups on the phenyl ring .
  • Pharmacophore modeling : Identify critical functional groups (e.g., oxadiazole’s N-O motif) using Schrödinger’s Phase .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity .

What methodologies assess the environmental impact or degradation pathways of this compound?

Q. Advanced

  • Photodegradation studies : Expose to UV light (254 nm) and analyze breakdown products via LC-MS .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC₅₀) .
  • Biodegradation : OECD 301F tests with activated sludge to estimate persistence .

How can toxicity and pharmacokinetic properties be evaluated preclinically?

Q. Advanced

  • In silico ADMET : Use SwissADME or ProTox-II to predict hepatotoxicity and bioavailability .
  • In vivo acute toxicity : OECD 423 guidelines in rodent models (dose range: 50–2000 mg/kg) .
  • Plasma stability : Incubate with rat plasma (37°C, 24 hours) and quantify parent compound via LC-MS .

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